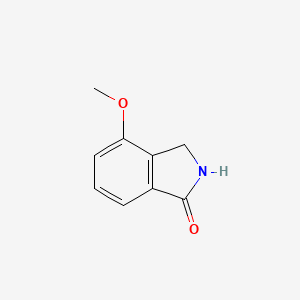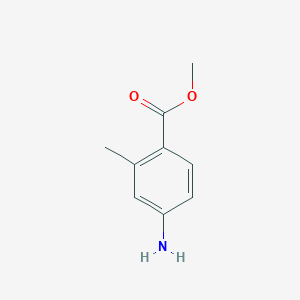
3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the dimethylamino, methylbenzoyl, and acrylonitrile groups. For example, a compound like 3-methyl-1-phenyl-1H-pyrazol-5-one can be synthesized by selective C-acylation .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the dimethylamino group might participate in reactions with acids to form salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, a compound like 4-(Dimethylamino)benzaldehyde has a melting point of 72-75 °C and is insoluble in water .Aplicaciones Científicas De Investigación
Fluorescent Thiol Reagent
This compound has been found to have the requisite properties for serving as a useful fluorescence thiol reagent . This is due to its fluorescent intensity, excitation wavelength, water solubility, and reactivity .
Catalyst in Synthesis of α-Iminonitriles
The compound plays a catalytic role in the synthesis of α-iminonitriles . This process involves a kinetically controlled, base-mediated, and 1,3-diketone-catalyzed reaction .
Synthesis of 3,4-Dihydro-9-Arylacridin-1(2H)-Ones
The compound has been used in the synthesis of 3,4-dihydro-9-arylacridin-1(2H)-ones . The enaminone function was introduced at the C-2 position using DMFDMA catalyst, which was then successfully converted into pyrazole, isoxazol, and 1-phenyl-1H-pyrazole .
Antifungal Activity
Some derivatives of the compound have shown considerable antifungal activity . For example, the compounds 3a and 6a exhibited considerable antifungal activity against Candida albicans and Aspergillus niger respectively .
Antibacterial Activity
The compound has also shown antibacterial activity . The compound 4a showed excellent antibacterial activity towards Escherichia Coli .
Antioxidant Activity
The compound has been found to show prominent DPPH radical scavenging activity . The compound 5a found to show prominent DPPH radical scavenging activity with EC50 value 16.85±1.5μg mL−1 .
Synthesis of 2-((Dimethylamino)methylene)cyclohexane-1,3-dione
The compound has been synthesized from the reaction of 1,3-cyclohexanedione with DMF-DMA . This precursor was used in further reactions to synthesize other compounds .
Biologically Active Heterocyclic Compounds
The compound has been used in the synthesis of biologically active heterocyclic compounds . This is part of ongoing research into the synthesis and reactions of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal (DMF-DMA) .
Safety and Hazards
Mecanismo De Acción
Target of Action
N,n-dimethyl enaminones, a class of compounds to which it belongs, are known to be building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These derivatives have shown biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
Mode of Action
It is known that n,n-dimethyl enaminones can activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
N,n-dimethyl enaminones are known to be involved in a broad range of heterocyclic and fused heterocyclic derivatives .
Result of Action
It is known that n,n-dimethyl enaminones have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
Propiedades
IUPAC Name |
(E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-4-6-11(7-5-10)13(16)12(8-14)9-15(2)3/h4-7,9H,1-3H3/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUVUUPRYIYVRL-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=CN(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C(=C/N(C)C)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

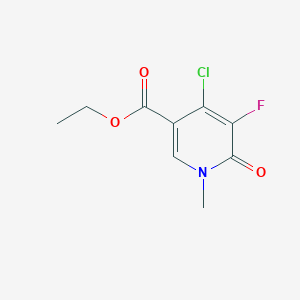
![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)


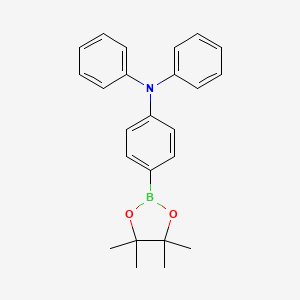
![1H-Pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B1312880.png)
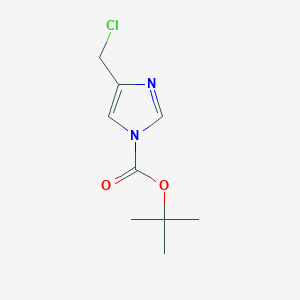
![5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid](/img/structure/B1312884.png)

![Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B1312896.png)
